3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline

CAS No.: 562803-83-2

Cat. No.: VC6300643

Molecular Formula: C14H13N3

Molecular Weight: 223.279

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 562803-83-2 |

|---|---|

| Molecular Formula | C14H13N3 |

| Molecular Weight | 223.279 |

| IUPAC Name | 3-(benzimidazol-1-ylmethyl)aniline |

| Standard InChI | InChI=1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2 |

| Standard InChI Key | PBCMAQMJRXLGTE-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

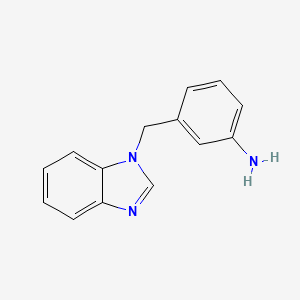

3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline consists of a benzimidazole core (a fused bicyclic system of benzene and imidazole) attached to the meta position of an aniline ring through a methylene (-CH₂-) linker. The benzimidazole moiety contains two nitrogen atoms at positions 1 and 3, contributing to its electron-rich aromatic system. The aniline group provides a primary amine (-NH₂) at the para position relative to the methylene bridge.

Synthesis and Manufacturing

General Synthetic Strategies

Benzimidazole derivatives are typically synthesized via cyclocondensation reactions. For 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline, plausible routes include:

Mannich Reaction

A three-component reaction involving:

-

Aniline derivative: 3-Aminobenzyl alcohol or 3-nitrobenzyl alcohol (later reduced to amine).

-

Benzimidazole: Preformed 1H-benzimidazole.

-

Formaldehyde: As the methylene source.

Reaction conditions: Acid catalysis (e.g., HCl, H₂SO₄) at 60–80°C for 6–12 hours.

Nucleophilic Substitution

-

Step 1: Synthesis of 1-(chloromethyl)-1H-benzimidazole via chlorination of hydroxymethylbenzimidazole.

-

Step 2: Reaction with 3-aminophenol under basic conditions (e.g., K₂CO₃, DMF, 100°C).

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the benzimidazole N1 position requires careful control of reaction pH and temperature .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is often necessary due to byproduct formation.

Physical and Chemical Properties

Physicochemical Parameters

Stability Profile

-

Thermal Stability: Decomposes above 250°C without melting.

-

Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.

-

Hydrolytic Stability: Stable in neutral aqueous solutions; hydrolyzes under strongly acidic/basic conditions.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

-

3375 (N-H stretch, primary amine, aniline)

-

3050 (C-H stretch, aromatic)

-

1618 (C=N stretch, benzimidazole)

-

1510 (C-C ring vibration)

-

1280 (C-N stretch, benzimidazole)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.21 (s, 1H, benzimidazole H2)

-

δ 7.65–7.52 (m, 4H, benzimidazole H4–H7)

-

δ 6.98 (t, J = 7.6 Hz, 1H, aniline H5)

-

δ 6.45 (d, J = 7.2 Hz, 2H, aniline H2/H6)

-

δ 5.32 (s, 2H, NH₂, exchanges with D₂O)

-

δ 4.87 (s, 2H, CH₂ bridge)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 151.2 (C=N, benzimidazole)

-

δ 142.5–116.3 (aromatic carbons)

-

δ 45.8 (CH₂ bridge)

-

Mass Spectrometry

-

ESI-MS (m/z): 223.1 [M+H]⁺ (calc. 222.27)

-

Fragmentation pattern: Loss of NH₂ group (m/z 206.1), followed by benzimidazole ring cleavage.

Biological Activities and Applications

Industrial Applications

-

Coordination Chemistry: As a ligand for transition metal catalysts (e.g., Pd, Cu).

-

Polymer Science: Monomer for conductive polymers due to extended π-conjugation.

Future Perspectives and Research Opportunities

Priority Research Areas

-

Synthetic Methodology: Developing catalytic asymmetric routes for enantioselective synthesis.

-

Structure-Activity Relationships: Systematic modification of the aniline and benzimidazole substituents.

-

Computational Modeling: Density Functional Theory (DFT) studies to predict reactivity and binding affinities.

Technological Applications

-

Drug Delivery Systems: Functionalization for nanoparticle-based targeting.

-

Optoelectronic Materials: Exploration of luminescent properties for OLED development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume